molecular formula C12H13F2NO3 B2730161 (3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone CAS No. 1421517-06-7

(3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone

Cat. No.: B2730161
CAS No.: 1421517-06-7
M. Wt: 257.237
InChI Key: ZDGPANNLRJNVRD-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone is a chemical compound known for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone typically involves the reaction of 3,4-difluorobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydroxymethyl group is introduced through a subsequent reaction with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is designed to be efficient and cost-effective, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of (3,4-difluorophenyl)(3-(carboxymethyl)morpholino)methanone.

    Reduction: Formation of (3,4-difluorophenyl)(3-(hydroxymethyl)morpholino)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone is utilized in a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug development.

    Industry: Employed in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the morpholino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Difluorophenyl)(3-morpholino)methanone
  • (3,4-Difluorophenyl)(3-(hydroxymethyl)piperidino)methanone
  • (3,4-Difluorophenyl)(3-(hydroxymethyl)azetidino)methanone

Uniqueness

(3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone is unique due to the presence of both the difluorophenyl and morpholino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3,4-difluorophenyl)-[3-(hydroxymethyl)morpholin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3/c13-10-2-1-8(5-11(10)14)12(17)15-3-4-18-7-9(15)6-16/h1-2,5,9,16H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGPANNLRJNVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC(=C(C=C2)F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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